molecular formula C21H23N3O5 B10997903 N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10997903
M. Wt: 397.4 g/mol
InChI Key: AGNRKONYIFMNEY-UHFFFAOYSA-N
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Description

trimethoxyphenyl (TMP) group. This moiety plays a pivotal role in various biologically active molecules, both natural and synthetic. TMPIC’s structure combines an indole core with a carbonyl group and three methoxy substituents, making it an intriguing compound for research and therapeutic exploration .

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: TMPIC can be synthesized through a multistep process involving indole and trimethoxybenzaldehyde derivatives. The key step is the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate indole amine, followed by acylation to form the final compound.

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into TMPIC’s preparation.

Chemical Reactions Analysis

TMPIC undergoes various reactions:

    Acylation: TMPIC formation involves acylation of the indole nitrogen with the carbonyl group from trimethoxybenzaldehyde.

    Oxidation/Reduction: TMPIC may participate in redox reactions due to its electron-rich TMP group.

    Substitution: The indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Reagents: Trimethoxybenzaldehyde, indole amines, acylating agents.

    Conditions: Mild acidic or basic conditions, reflux, and appropriate solvents.

Major Products:: The primary product is TMPIC itself, but variations may arise from different indole amines or reaction conditions.

Scientific Research Applications

TMPIC’s versatility extends across biomedical fields:

    Anti-Cancer Effects: TMPIC inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β. It shows promise against various cancers.

    Anti-Infective Properties: TMPIC exhibits anti-fungal and anti-bacterial activities, including efficacy against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral Potential: TMPIC-based compounds combat viruses like HIV, hepatitis C, and influenza.

    Anti-Parasitic Activity: Effective against Leishmania, Malaria, and Trypanosoma.

    Other Therapeutic Roles: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.

Mechanism of Action

TMPIC’s effects involve interactions with molecular targets and pathways. Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

TMPIC’s uniqueness lies in its TMP group. Similar compounds include glimepiride (a sulfonylurea antidiabetic agent) and related cinnamamides . TMPIC’s diverse bioactivity sets it apart.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(25)22-8-9-23-21(26)16-10-13-6-4-5-7-15(13)24-16/h4-7,10-12,24H,8-9H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

AGNRKONYIFMNEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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